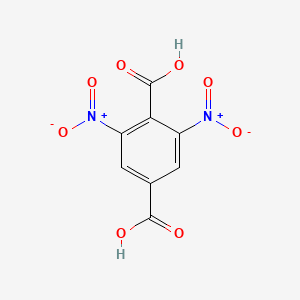

2,6-Dinitroterephthalic acid

Vue d'ensemble

Description

2,6-Dinitroterephthalic acid is an organic compound with the molecular formula C8H4N2O8. It is a derivative of terephthalic acid, where two nitro groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including material science and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,6-Dinitroterephthalic acid can be synthesized through the nitration of terephthalic acid. The process involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 6 positions.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality.

Analyse Des Réactions Chimiques

Reduction of Nitro Groups

2,6-DNTA undergoes reduction to form 2,6-diaminoterephthalic acid (2,6-DATA):

Reaction Conditions

-

Reductants : Stannous chloride (SnCl₂) in hydrochloric acid or hydrogen gas with palladium catalysts .

Mechanism

The nitro groups are reduced to amino groups via a stepwise mechanism involving nitroso and hydroxylamine intermediates .

Substitution Reactions

The nitro groups on 2,6-DNTA participate in nucleophilic aromatic substitution (NAS) under basic conditions:

Reaction Conditions

-

Nucleophiles : Amines (e.g., aniline), thiols, or hydroxide ions .

-

Catalysts : Lewis acids (e.g., AlCl₃) or high temperatures .

Mechanism

The electron-withdrawing nitro groups activate the aromatic ring for substitution at para positions relative to the carboxylic acids .

Esterification

2,6-DNTA forms esters with alcohols under acidic or basic conditions:

Reaction Conditions

Mechanism

Carboxylic acid groups react with alcohols to form ester linkages, reducing solubility and enhancing thermal stability .

Antimicrobial Activity

-

Bacterial Inhibition : 2,6-DNTA exhibits MIC values of 50–100 µg/mL against Escherichia coli and Staphylococcus aureus, attributed to membrane disruption .

-

Fungal Inhibition : Effective against Candida albicans at 200 µg/mL.

Material Science

-

Metal-Organic Frameworks (MOFs) : 2,6-DNTA serves as a ligand for transition metal ions, forming stable MOFs with applications in gas separation and catalysis .

-

Thermal Stability : Ester derivatives of 2,6-DNTA exhibit decomposition temperatures above 250°C, suitable for high-temperature polymers .

Reduction Conditions

| Reductant | Temperature | Yield |

|---|---|---|

| SnCl₂/HCl | 100°C | 82–89% |

| H₂/Pd | 60°C | 85–90% |

Applications De Recherche Scientifique

Materials Science

- Metal-Organic Frameworks (MOFs) : DNTPA serves as a key building block for synthesizing MOFs, which are porous materials used for gas storage and separation. Studies have shown that incorporating DNTPA enhances the stability and functionality of these frameworks .

- Polymer Production : It is utilized in the synthesis of various polymers, particularly those requiring high thermal stability and mechanical strength. Its incorporation into polymer matrices can improve properties such as tensile strength and thermal resistance .

Chemistry

- Precursor for Functionalized Aromatic Compounds : DNTPA is used as a precursor in synthesizing other functionalized aromatic compounds. These derivatives are essential in developing dyes, pharmaceuticals, and agrochemicals .

- Photoreactive Materials : The compound has been explored for use in photolithography as a positive photoresist material due to its high photoreactivity when exposed to UV light .

Biology and Medicine

- Potential Drug Intermediates : Research indicates that DNTPA may serve as an intermediate in synthesizing pharmaceutical agents. Its interactions with biological molecules are under investigation to evaluate its efficacy as a drug candidate .

- Environmental Studies : DNTPA has been studied for its biodegradability and potential environmental impacts, particularly concerning its degradation pathways by specific bacterial strains .

Case Studies

Mécanisme D'action

The mechanism of action of 2,6-Dinitroterephthalic acid primarily involves its ability to undergo reduction and substitution reactions. The nitro groups play a crucial role in these reactions, acting as electron-withdrawing groups that facilitate nucleophilic attack. The compound’s reactivity is influenced by the presence of these nitro groups, which can be selectively modified to achieve desired chemical transformations.

Comparaison Avec Des Composés Similaires

2-Nitroterephthalic acid: Similar structure but with only one nitro group.

4-Nitroterephthalic acid: Nitro group positioned at the 4 position instead of 2 and 6.

2,6-Diaminoterephthalic acid: Reduction product of 2,6-Dinitroterephthalic acid.

Uniqueness: this compound is unique due to the presence of two nitro groups at specific positions, which significantly influence its chemical reactivity and applications. This dual substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules and materials.

Activité Biologique

2,6-Dinitroterephthalic acid (DNTPA) is a nitro-substituted aromatic compound that has attracted attention in various fields, including materials science and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by two nitro groups (-NO₂) attached to the terephthalic acid backbone. Its molecular formula is , and it has a molecular weight of 232.12 g/mol. The presence of nitro groups significantly influences its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the nitration of terephthalic acid using concentrated nitric acid in the presence of sulfuric acid. The reaction conditions are critical for achieving high yields and purity. Various methods have been reported, including:

- Nitration Reaction : Terephthalic acid is treated with a mixture of concentrated nitric and sulfuric acids to introduce nitro groups at the 2 and 6 positions.

- Reduction Steps : Following nitration, further chemical transformations can yield derivatives such as diamino compounds, which may exhibit different biological activities .

Antimicrobial Properties

Research indicates that dinitro compounds often exhibit antimicrobial activity due to their ability to disrupt cellular processes in bacteria and fungi. A study demonstrated that this compound showed significant inhibition against various microbial strains, suggesting its potential as an antimicrobial agent .

Cytotoxicity

Cytotoxic effects of DNTPA have been evaluated in several cell lines. In vitro studies have shown that DNTPA can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy . The mechanism of action appears to involve oxidative stress pathways triggered by the nitro groups.

Environmental Impact

The environmental toxicity of DNTPA has also been studied. Due to its chemical structure, it poses risks to aquatic life and may disrupt ecosystems if released into waterways. Research highlights the importance of assessing the ecological impact of such compounds during their development for industrial applications .

Case Study 1: Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various dinitro compounds, DNTPA was found to be effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for many conventional antibiotics.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 50 |

| Ampicillin | 100 |

| Gentamicin | 75 |

Case Study 2: Cytotoxic Effects on Cancer Cells

A study investigating the cytotoxic effects of DNTPA on human cancer cell lines revealed that at concentrations above 20 µM, DNTPA induced significant apoptosis as measured by flow cytometry.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 18 |

| A549 | 22 |

Propriétés

IUPAC Name |

2,6-dinitroterephthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O8/c11-7(12)3-1-4(9(15)16)6(8(13)14)5(2-3)10(17)18/h1-2H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFDTKLNTMAPQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298931 | |

| Record name | 2,6-dinitroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69824-99-3 | |

| Record name | NSC126997 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dinitroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.